molecular formula C43H46ClN8O7P B14038785 Morpholino G subunit

Morpholino G subunit

Cat. No.: B14038785
M. Wt: 853.3 g/mol
InChI Key: WAHZVPMCAUKPIH-BZIXDFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholino G subunit is a type of oligomer molecule used in molecular biology to modify gene expression. It is part of the broader class of morpholino oligomers, which are nucleic acid analogs. These compounds are known for their ability to block access of other molecules to specific sequences of the base-pairing surfaces of ribonucleic acid (RNA), making them valuable tools in genetic research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholino G subunit is synthesized through a series of chemical reactions starting from RNA nucleosides. The process involves ring-cleaving oxidation of the ribose 2′- and 3′-hydroxyls, followed by reaction with ammonia and reduction to form a morpholine ring. The morpholine nitrogen is protected by a suitable protecting group, and the resulting compound is further modified to introduce the desired nucleobases .

Industrial Production Methods

Industrial production of morpholino oligomers, including the G subunit, typically involves automated solid-phase synthesis. This method allows for the precise addition of each subunit in a controlled manner, ensuring high purity and yield. The process is scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Morpholino G subunit undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions include modified morpholino subunits with various nucleobases or functional groups, which can be further assembled into complete oligomers .

Scientific Research Applications

Morpholino G subunit has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex oligomers for gene modification studies.

    Biology: Employed in gene knockdown experiments to study gene function and regulation.

    Medicine: Investigated for therapeutic applications, including the treatment of genetic disorders like Duchenne muscular dystrophy.

    Industry: Utilized in the development of diagnostic tools and biopharmaceuticals

Mechanism of Action

Morpholino G subunit exerts its effects through a mechanism known as “steric blocking.” It binds to a target sequence within an RNA molecule, preventing other molecules from interacting with the RNA. This inhibition can block the translation or splicing of the RNA, effectively silencing the gene. The molecular targets include specific messenger RNA (mRNA) sequences, and the pathways involved are related to gene expression and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino G subunit is unique due to its non-ionic backbone, which provides high stability and specificity. Unlike other antisense oligonucleotides, it does not trigger the degradation of its target RNA, making it a more precise tool for gene silencing .

Properties

Molecular Formula

C43H46ClN8O7P

Molecular Weight

853.3 g/mol

IUPAC Name

N-[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-6-[2-(4-nitrophenyl)ethoxy]purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C43H46ClN8O7P/c1-30(2)40(53)47-42-46-39-38(41(48-42)57-25-24-31-20-22-35(23-21-31)52(54)55)45-29-51(39)37-27-50(26-36(59-37)28-58-60(44,56)49(3)4)43(32-14-8-5-9-15-32,33-16-10-6-11-17-33)34-18-12-7-13-19-34/h5-23,29-30,36-37H,24-28H2,1-4H3,(H,46,47,48,53)/t36-,37+,60?/m0/s1

InChI Key

WAHZVPMCAUKPIH-BZIXDFOGSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2[C@H]4CN(C[C@H](O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2C4CN(CC(O4)COP(=O)(N(C)C)Cl)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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